1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative characterized by a cyclododecyl group and a 3-fluorophenyl-substituted pyrrolidinone moiety. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
1-cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34FN3O2/c24-18-11-10-14-21(15-18)27-17-20(16-22(27)28)26-23(29)25-19-12-8-6-4-2-1-3-5-7-9-13-19/h10-11,14-15,19-20H,1-9,12-13,16-17H2,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLWIWDFRRTNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the synthesis of the pyrrolidinyl intermediate by reacting 3-fluorobenzaldehyde with an appropriate amine under reductive amination conditions.
Cyclododecyl Urea Formation: The cyclododecyl group is introduced by reacting cyclododecyl isocyanate with the pyrrolidinyl intermediate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Urea-Based Analogs
Key structural analogs include compounds with modifications to the urea-linked aromatic or heterocyclic groups.
Key Observations:
- Substituent Effects: Halogenation: Compound 9b replaces fluorine with chlorine, increasing molecular weight by ~50 g/mol. Chlorine’s larger atomic radius and lipophilicity may enhance target binding but could reduce metabolic stability compared to fluorine . Cyclododecyl vs. Alkyl Chains: The target compound’s cyclododecyl group likely enhances membrane permeability compared to smaller alkyl/aryl groups in analogs, though synthetic complexity may increase .
Synthetic Efficiency :
Yields for 9a (78.1%) and 9b (79.6%) suggest robust synthetic routes for piperazinylmethyl-thiazole derivatives, though data for the target compound are unavailable .
Fluorophenyl-Containing Derivatives
The 3-fluorophenyl group is a recurring motif in urea-based compounds (e.g., target compound, 9a , FTBU-1 ). Fluorine’s electron-withdrawing effects stabilize aromatic rings and may enhance binding to hydrophobic pockets in biological targets. However, in FTBU-1 , the fluorophenyl group is part of a phenethyl chain, altering spatial orientation compared to direct urea linkage in the target compound .
Table 2: Fluorophenyl Positioning and Functional Impact
Backbone Heterocycles and Pharmacophore Design
- Pyrrolidinone vs. Piperidine/Thiazole Systems: The target compound’s 5-oxopyrrolidin-3-yl group provides a rigid, H-bond-accepting scaffold, contrasting with the flexible piperazine in 9a/9b or the planar thiazole in FTBU-1. Rigidity may reduce entropic penalties during target binding .
Biological Activity
1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula for this compound is CHFNO. The compound features a cyclododecyl group, a fluorophenyl moiety, and a pyrrolidine structure, which contribute to its unique biological profile.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors, potentially impacting pathways such as cell signaling and metabolism.
- Receptor Modulation : The presence of the fluorophenyl group may enhance binding affinity to specific receptors, influencing physiological responses.
Antimicrobial Properties
The compound's structural characteristics may also confer antimicrobial activity. Cyclodepsipeptides and similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Saroclide A | Antitumor | Guo et al., 2018 |
| Phaeofungin | Antifungal | Ibrahim et al., 2018 |
| Destruxins | Antitrypanosomal | Chung et al., 2013 |
| Isaridin H | Cytotoxicity | Helaly et al., 2018 |
Case Study 1: Antitumor Efficacy
A study investigating the effects of pyrrolidine derivatives on breast cancer cell lines revealed that these compounds significantly inhibited cell proliferation and induced apoptosis. The study highlighted the role of caspase activation pathways in mediating these effects.
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial potential of cyclodepsipeptides derived from fungi. These compounds showed promising results against Candida albicans and Aspergillus fumigatus, suggesting that similar compounds like this compound could exhibit comparable activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
